Ethyl 2-(5-bromopyrazin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(5-bromopyrazin-2-yl)acetate is a chemical compound with the molecular formula C8H9BrN2O2 and a molecular weight of 245.08 g/mol . It is characterized by the presence of a bromopyrazine ring attached to an ethyl acetate group. This compound is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of Ethyl 2-(5-bromopyrazin-2-yl)acetate typically involves the reaction of 5-bromopyrazine-2-carboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 2-(5-bromopyrazin-2-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-(5-bromopyrazin-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of Ethyl 2-(5-bromopyrazin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrazine ring can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The ethyl acetate group may also play a role in the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Ethyl 2-(5-bromopyrazin-2-yl)acetate can be compared with other similar compounds, such as:
Ethyl 2-(5-chloropyrazin-2-yl)acetate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 2-(5-fluoropyrazin-2-yl)acetate: Contains a fluorine atom instead of bromine.
Ethyl 2-(5-iodopyrazin-2-yl)acetate: Contains an iodine atom instead of bromine.
The uniqueness of this compound lies in its specific reactivity and the types of interactions it can form due to the presence of the bromine atom .
Properties
IUPAC Name |
ethyl 2-(5-bromopyrazin-2-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-2-13-8(12)3-6-4-11-7(9)5-10-6/h4-5H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJAUEMUUSOJEAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN=C(C=N1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.